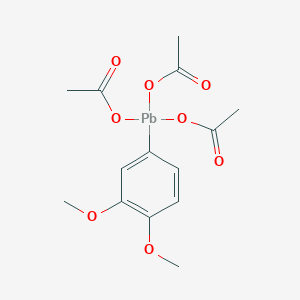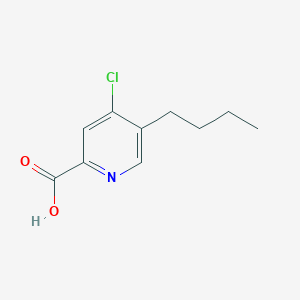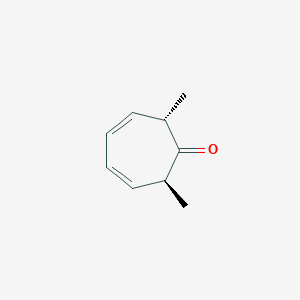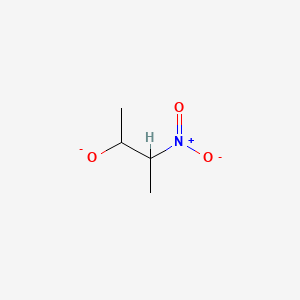
3-Nitro-2-butanol nitronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-butanol nitronate: is an organic compound derived from 3-nitro-2-butanol. It is a nitroalkane derivative, which means it contains a nitro group (-NO2) attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction typically requires a base catalyst to facilitate the formation of the nitronate intermediate. The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: Industrial production of 3-nitro-2-butanol nitronate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-butanol nitronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds through the Nef reaction.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong acids or oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as titanium (III) chloride (TiCl3) or hydrogenation catalysts can be employed.
Substitution: Various nucleophiles can be used to replace the nitro group, depending on the desired product.
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Amines, hydroxylamines.
Substitution: Substituted nitroalkanes.
Scientific Research Applications
Chemistry: 3-Nitro-2-butanol nitronate is used as a building block in organic synthesis. It can participate in various reactions to form complex molecules, making it valuable in the synthesis of pharmaceuticals and other fine chemicals .
Biology and Medicine: For example, nitroalkane derivatives have been explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-nitro-2-butanol nitronate involves its ability to undergo various chemical transformations. For instance, in biological systems, nitroalkane oxidase enzymes can catalyze the oxidation of 3-nitro-2-butanol to its corresponding nitronate form . This oxidation process is crucial for the compound’s biological activity, as it can interact with specific molecular targets and pathways, such as mitochondrial succinate dehydrogenase .
Comparison with Similar Compounds
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Comparison: 3-Nitro-2-butanol nitronate is unique due to its specific structure and reactivity. Compared to other nitroalkanes, it offers distinct advantages in terms of its ability to form stable nitronate intermediates and participate in selective chemical reactions
Properties
CAS No. |
85060-01-1 |
|---|---|
Molecular Formula |
C4H8NO3- |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
3-nitrobutan-2-olate |
InChI |
InChI=1S/C4H8NO3/c1-3(4(2)6)5(7)8/h3-4H,1-2H3/q-1 |
InChI Key |
OXZAGPNRQUBQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


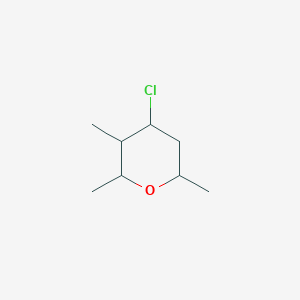
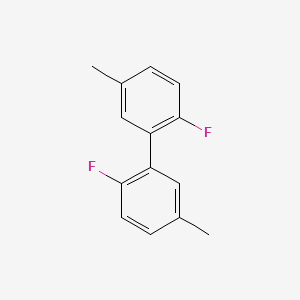
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
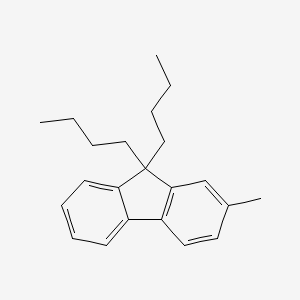
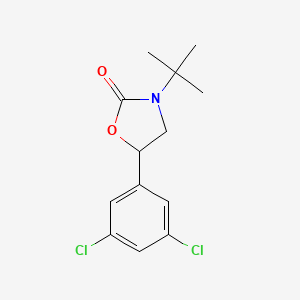
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)

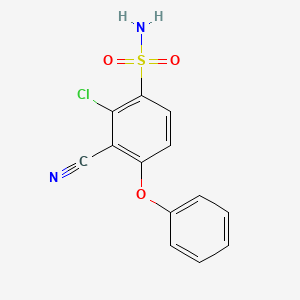
dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
